![molecular formula C9H9ClN2O2 B1461599 Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 957120-91-1](/img/structure/B1461599.png)

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Übersicht

Beschreibung

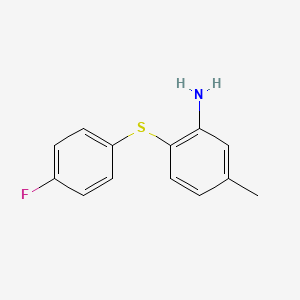

“Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 136117-69-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . This compound is also useful in material science due to its structural character .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies have been employed in the synthesis of this scaffold from easily available chemicals .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H8N2O2 . The Inchi Code for this compound is 1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3 .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 176.17 . The recommended storage temperature for this compound is between 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Anthelmintic Applications

Methyl imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anthelmintics, substances used to treat parasitic worm infestations. For instance, methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate exhibited potent anthelmintic activity against a range of helminths in sheep and cattle (Bochis et al., 1978). Additionally, a series of isomeric imidazo[1,2-alpha]pyridine-2-carbamates were synthesized and assessed for their anthelmintic properties, with some showing promising results (Bochis et al., 1981).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, which are essential for creating various compounds with potential medicinal applications (Du Hui-r, 2014). The development of new methods for preparing (2-aminopyridin-4-yl)methanol, a key component in constructing imidazo[1,2-a]pyridine structures, demonstrates the versatility of this compound in pharmaceutical research (Lifshits et al., 2015).

Fluorescent Probes for Mercury Ion Detection

Certain imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ion detection, both in acetonitrile and in buffered aqueous solutions. This highlights their potential utility in environmental monitoring and safety applications (Shao et al., 2011).

Therapeutic Agent Scaffold

Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, and other therapeutic areas. This compound forms the basis of various marketed preparations, demonstrating its significance in drug development (Deep et al., 2016).

Enzyme Inhibition and Cardiovascular Applications

Research into 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinones revealed the potential of certain derivatives, such as E-1020, as inhibitors of phosphodiesterase III and as agents in treating congestive heart failure (Yamanaka et al., 1991).

Wirkmechanismus

Target of Action

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to involve various radical reactions . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives, which can potentially interact with various biochemical pathways .

Result of Action

Certain imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis and have demonstrated cytotoxic activity, including signs of apoptosis .

Action Environment

The functionalization of imidazo[1,2-a]pyridines is known to involve various radical reactions, which can be influenced by environmental factors such as the presence of transition metals, oxidizing agents, and light .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in this area . This suggests that “Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” and similar compounds may have significant potential in future drug discovery research.

Biochemische Analyse

Biochemical Properties

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazo[1,2-a]pyridine core allows it to participate in radical reactions, transition metal catalysis, and photocatalysis . These interactions are essential for the direct functionalization of the compound, enabling the construction of diverse derivatives. The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. This modulation of enzyme function can have significant implications for metabolic pathways and cellular processes.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that the compound can induce apoptosis in certain cell lines, characterized by nuclear condensation and fragmentation . Additionally, the compound’s impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular responses to external stimuli and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to changes in their conformation and activity. For example, the compound’s ability to participate in radical reactions and transition metal catalysis allows it to interact with various enzymes, resulting in either inhibition or activation . These interactions can lead to changes in gene expression, further influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation . Degradation products may form over time, potentially altering the compound’s activity and effects on cells. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects have been observed, where specific dosages are required to achieve desired outcomes without causing harm. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s participation in radical reactions and transition metal catalysis highlights its role in modulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

methyl imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKSENRLFCMGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CN=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656926 | |

| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-91-1 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)

![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)

![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)

amine](/img/structure/B1461539.png)